

An In-depth Technical Guide to the Chemical Structure and Properties of Equisetin

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Compound of Interest

Compound Name: *Equisetin*

Cat. No.: *B570565*

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Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the *Fusarium* genus, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This tetramic acid derivative exhibits a complex and unique chemical architecture, which is responsible for its broad spectrum of effects, including antibiotic, antifungal, herbicidal, and antiviral properties. Notably, **equisetin** has been identified as an inhibitor of HIV-1 integrase and a modulator of bacterial quorum sensing, making it a compelling lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **equisetin**, with a focus on the experimental methodologies used for its study.

Chemical Structure and Properties

Equisetin possesses a complex polycyclic structure characterized by a decalin ring system fused to a tetramic acid moiety. The molecule's intricate stereochemistry plays a crucial role in its biological function.

Chemical Structure:

- IUPAC Name: (3E,5S)-3-[[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione][1][2][3][4]
- Molecular Formula: C₂₂H₃₁NO₄[1][2][3][4]
- Molecular Weight: 373.49 g/mol [1][2][3][4]
- CAS Number: 57749-43-6[1][2][3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **equisetin**.

| Property | Value | Reference |
|--|---|-----------|
| Appearance | White to off-white powder | [1] |
| Melting Point | 162-164 °C | |
| Boiling Point | 513.6 °C at 760 mmHg | [1] |
| Optical Rotation [α] _D ²⁵ | -334 (c 0.1, CHCl ₃) | [5] |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol, and chloroform. Poorly soluble in water. | [1][6] |

Spectral Data:

The structural elucidation of **equisetin** has been accomplished through various spectroscopic techniques. A summary of the key spectral data is provided below.

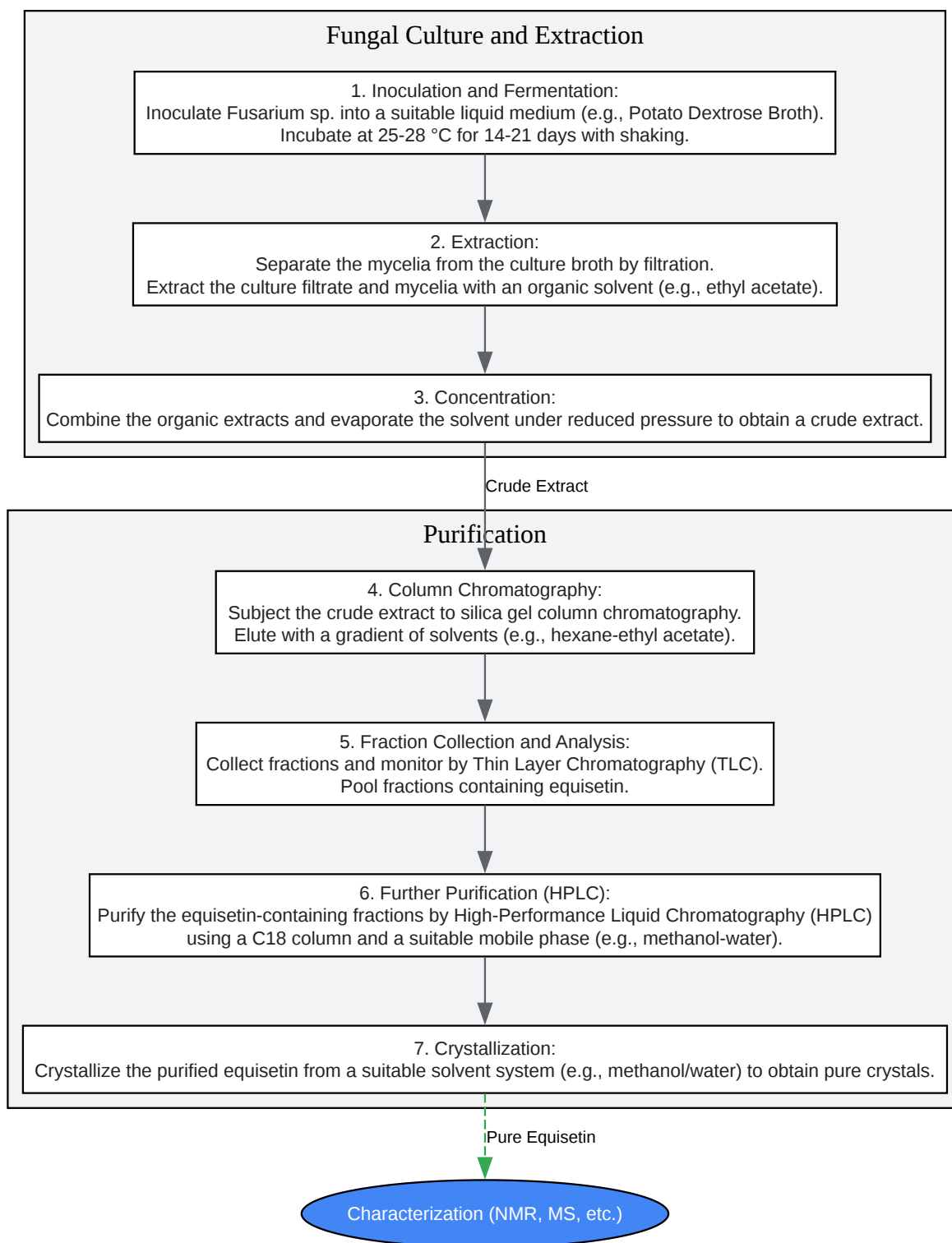
| Technique | Data Highlights |
|--|---|
| ^1H NMR (CDCl_3 , 600 MHz) | δ (ppm): 5.45 (m, 1H), 5.30 (m, 1H), 4.05 (dd, J = 9.0, 3.0 Hz, 1H), 3.80 (dd, J = 12.0, 3.0 Hz, 1H), 3.65 (dd, J = 12.0, 9.0 Hz, 1H), 3.10 (s, 3H), 2.50-1.20 (m, 14H), 1.70 (d, J = 6.0 Hz, 3H), 1.15 (s, 3H), 0.90 (d, J = 7.0 Hz, 3H). |
| ^{13}C NMR (CDCl_3 , 150 MHz) | δ (ppm): 199.0, 190.8, 177.0, 130.8, 130.0, 127.2, 126.6, 100.3, 60.1, 58.0, 42.3, 38.0, 35.7, 34.5, 32.0, 28.3, 27.2, 22.5, 18.0, 14.0. |
| Mass Spectrometry (HRESIMS) | m/z 374.2335 $[\text{M}+\text{H}]^+$ (calculated for $\text{C}_{22}\text{H}_{32}\text{NO}_4^+$, 374.2331). [7] |
| Infrared (IR) | ν_{max} (cm^{-1}): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C). |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of **equisetin**.

Isolation and Purification of Equisetin from *Fusarium* sp.

The following protocol describes a general method for the extraction and purification of **equisetin** from a fungal culture.



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Caption: Workflow for the isolation and purification of **equisetin**.

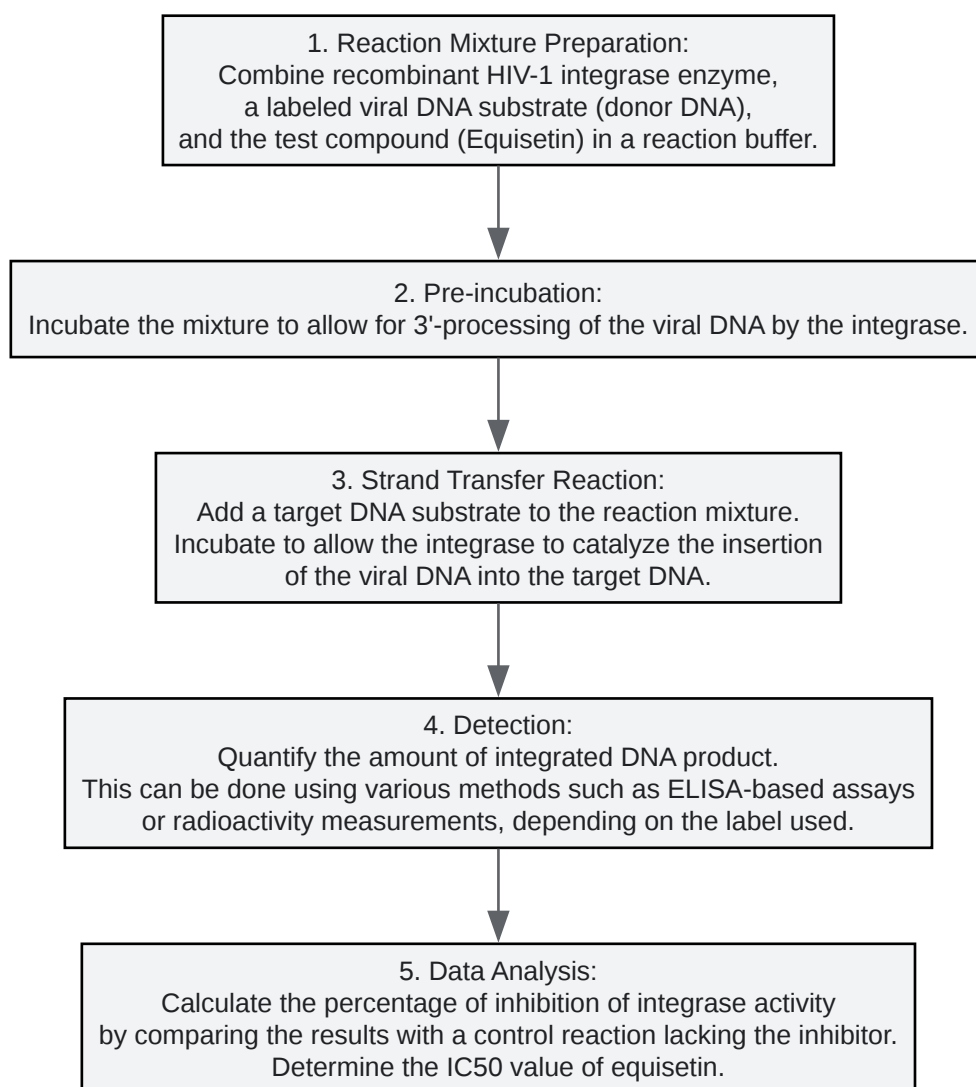
Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **equisetin** against bacterial strains.

- Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., *Staphylococcus aureus*) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
- Preparation of **Equisetin** Dilutions: Prepare a stock solution of **equisetin** in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of **equisetin** that completely inhibits visible bacterial growth.

HIV-1 Integrase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **equisetin** against HIV-1 integrase.



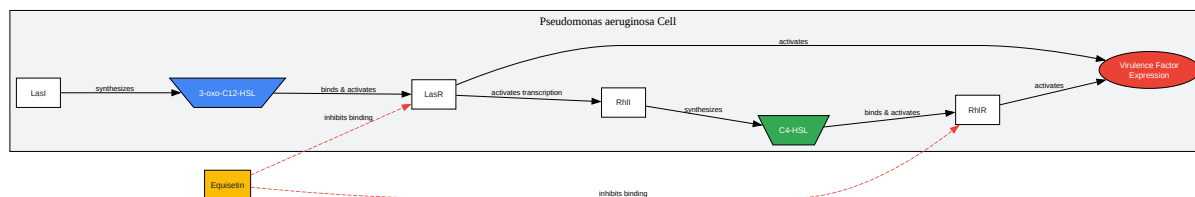
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Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

Biological Activities and Signaling Pathways

Quorum Sensing Inhibition in *Pseudomonas aeruginosa*

Equisetin has been shown to interfere with the quorum-sensing (QS) system of the opportunistic pathogen *Pseudomonas aeruginosa*. QS is a cell-to-cell communication mechanism that regulates the expression of virulence factors. **Equisetin** primarily targets the las and rhl QS systems.

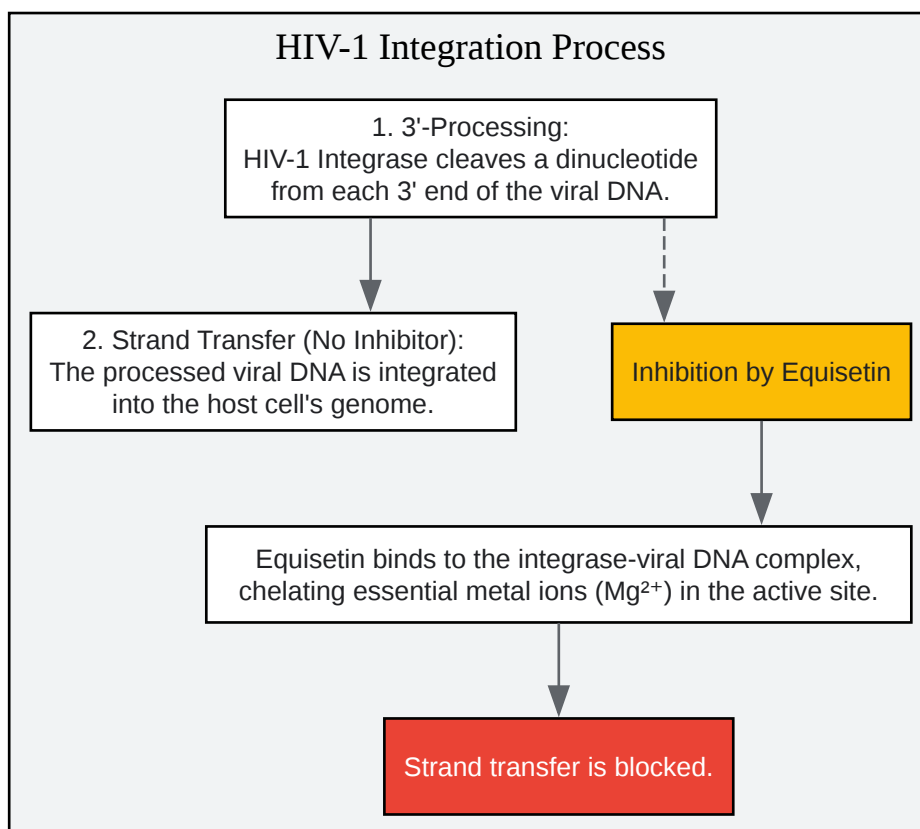


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Caption: Inhibition of *P. aeruginosa* quorum sensing by **equisetin**.

Mechanism of Action as an HIV-1 Integrase Inhibitor

Equisetin inhibits the strand transfer step of HIV-1 integration, a critical process for the viral life cycle. This inhibition is thought to occur through the chelation of divalent metal ions in the active site of the integrase enzyme, which are essential for its catalytic activity.



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